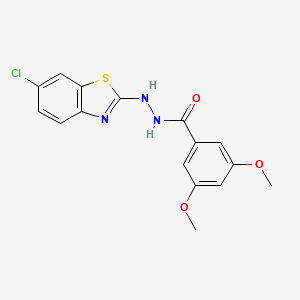

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of a similar compound, N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid. The resulting benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate .Molecular Structure Analysis

The SMILES string representation of “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Wissenschaftliche Forschungsanwendungen

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has a wide range of potential applications in the fields of biomedical research and drug development. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and small organic molecules. It has also been used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs and other compounds.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the action of similar compounds, it can be inferred that n’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may inhibit the action of cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators, thereby alleviating inflammation and pain .

Result of Action

Based on the action of similar compounds, it can be inferred that n’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may have significant anti-inflammatory and analgesic activities .

Vorteile Und Einschränkungen Für Laborexperimente

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and is relatively inexpensive. Additionally, it is capable of forming strong covalent bonds with a variety of compounds, making it useful for a variety of experiments. However, it does have some limitations. It is not as stable as some other compounds, and its effects on proteins and other molecules can be difficult to predict.

Zukünftige Richtungen

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has a wide range of potential applications in the fields of biomedical research and drug development. It could be used in the synthesis of novel compounds, or to study the structure and function of proteins. Additionally, it could be used to study the biochemical and physiological effects of drugs and other compounds. Finally, it could be used to study the effects of this compound on the immune system, and to develop new therapies for a variety of diseases.

Synthesemethoden

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is synthesized through the use of a condensation reaction between 6-chloro-1,3-benzothiazol-2-ylhydrazine and 3,5-dimethoxybenzohydrazide. This reaction occurs in the presence of a catalyst, such as acetic acid, and is followed by the addition of an aqueous solution of sodium hydroxide to the reaction mixture. The resulting compound is then purified by recrystallization.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, it interacts with microbial enzymes, contributing to its antimicrobial properties . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function.

Cellular Effects

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation . This compound also affects gene expression, leading to changes in the levels of various proteins involved in the inflammatory response. Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with microbial enzymes, disrupting their function and contributing to its antimicrobial properties . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme active sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, particularly its anti-inflammatory and antimicrobial activities . The extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal irritation and potential hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and microbial enzymes, influencing their activity and altering metabolic flux . The compound may also affect the levels of various metabolites, contributing to its pharmacological effects. These interactions often involve the formation of enzyme-inhibitor complexes, which modulate the activity of the target enzymes.

Transport and Distribution

Within cells and tissues, N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with target enzymes and proteins, thereby modulating its pharmacological effects.

Eigenschaften

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNPGVXWQOULFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B6500262.png)

![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide](/img/structure/B6500265.png)

![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B6500273.png)

![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)

![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)

![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6500303.png)

![5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6500305.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)

![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B6500345.png)